molecular formula C7H12ClN3 B1521786 (1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride CAS No. 1185295-94-6

(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride

Cat. No. B1521786
M. Wt: 173.64 g/mol
InChI Key: OQMHQBOLBQFAFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride” is a chemical compound with the CAS Number: 1185295-94-6 . It has a molecular weight of 173.65 . The IUPAC name for this compound is 1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride” is 1S/C7H11N3.ClH/c8-4-7-5-2-1-3-6(5)9-10-7;/h1-4,8H2,(H,9,10);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.


Physical And Chemical Properties Analysis

“(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride” is a solid at room temperature . It has a molecular weight of 210.11 . The compound’s InChI code is 1S/C7H11N3.2ClH/c8-4-7-5-2-1-3-6(5)9-10-7;;/h1-4,8H2,(H,9,10);2*1H , which provides information about its molecular structure.

Scientific Research Applications

Chemodivergent Synthesis

A study by Prasanna et al. (2013) demonstrates the chemodivergent synthesis of 4H-pyrano[2,3-c]pyrazol-6-amines through a multicomponent domino reaction. This process emphasizes the synthetic utility of pyrazole derivatives in creating densely functionalized compounds, which could be relevant for the synthesis and application of the compound Prasanna, Perumal, & Menéndez, 2013.

Anticancer Agents

Research by Alam et al. (2018) on pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives highlights the potential of pyrazole-based compounds as anticancer agents. The study evaluated their cytotoxicity against various human cancer cell lines, indicating the therapeutic applications of such compounds Alam, Alam, Panda, & Rahisuddin, 2018.

Intramolecular C-H Insertion

A study by Hong et al. (2015) on the intramolecular C-H insertion reactions of 1-aza-2-azoniaallene salts to form pyrazolines showcases the complex reactions involving nitrogen-rich heterocycles, which could be relevant to understanding the reactivity of the compound Hong, Bercovici, Yang, Al-Bataineh, Srinivasan, Dhakal, Houk, & Brewer, 2015.

Bicyclization Approaches

Tu et al. (2014) developed a novel four-component bicyclization strategy to synthesize pyrazolo[3,4-b]pyridines, illustrating the versatility of pyrazole derivatives in constructing complex heterocyclic frameworks, potentially relevant to the synthesis of "(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride" Tu, Hao, Ye, Wang, Jiang, Li, & Tu, 2014.

Antimicrobial Activity

Research by Frolova et al. (2011) on the synthesis of novel heterocycles with notable antibacterial activities demonstrates the potential of pyrazole-based compounds in developing new antimicrobial agents. This suggests the possible application of "(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride" in antimicrobial research Frolova, Malik, Uglinskii, Rogelj, Kornienko, & Magedov, 2011.

properties

IUPAC Name

1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3.ClH/c8-4-7-5-2-1-3-6(5)9-10-7;/h1-4,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMHQBOLBQFAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)NN=C2CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride
Reactant of Route 2
(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride
Reactant of Route 3
(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride
Reactant of Route 4
(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride
Reactant of Route 5
Reactant of Route 5
(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride
Reactant of Route 6
(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.